An In-depth Technical Guide to Ethyl 1-(methylamino)cyclopropanecarboxylate
An In-depth Technical Guide to Ethyl 1-(methylamino)cyclopropanecarboxylate
This guide provides a comprehensive technical overview of Ethyl 1-(methylamino)cyclopropanecarboxylate, a unique synthetic building block with significant potential in medicinal chemistry and drug development. Due to the limited publicly available data for this specific molecule, this document leverages information from commercial suppliers and draws logical inferences from closely related analogs to present a holistic and practical resource for researchers and scientists.
Introduction: The Value of Strained Scaffolds in Drug Design
The cyclopropane ring, a motif of inherent strain and unique three-dimensional character, has garnered considerable attention in modern drug discovery. Its incorporation into molecular scaffolds can impart favorable pharmacological properties, including enhanced metabolic stability, improved binding affinity to biological targets, and increased potency. Ethyl 1-(methylamino)cyclopropanecarboxylate belongs to the class of 1-aminocyclopropanecarboxylic acid (ACC) derivatives, which are prized for their utility as constrained amino acid surrogates and versatile synthetic intermediates. The presence of the methylamino group and the ethyl ester functionality provides two key handles for further chemical elaboration, making this compound a valuable starting point for the synthesis of diverse and complex molecules.
Core Identifiers and Physicochemical Properties
Precise identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers for Ethyl 1-(methylamino)cyclopropanecarboxylate and its hydrochloride salt.
| Identifier | Ethyl 1-(methylamino)cyclopropanecarboxylate | Ethyl 1-(methylamino)cyclopropanecarboxylate Hydrochloride |
| CAS Number | 1233452-10-2 | 1233333-80-6 |
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ |
| Molecular Weight | 143.18 g/mol | 179.64 g/mol |
| Canonical SMILES | CCOC(=O)C1(CC1)NC | CCOC(=O)C1(CC1)NC.Cl |
| InChI Key | InChI=1S/C7H13NO2/c1-3-10-7(9)6(8-2)4-5-6/h8H,3-5H2,1-2H3 | InChI=1S/C7H13NO2.ClH/c1-3-10-7(9)6(8-2)4-5-6;/h8H,3-5H2,1-2H3;1H |
Data sourced from commercial supplier information.
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Appearance | Colorless to pale yellow liquid | General characteristic of small ester compounds. |
| Boiling Point | ~180-200 °C (at atmospheric pressure) | Extrapolated from similar structures. |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). The hydrochloride salt is expected to have higher water solubility. | Based on the presence of polar functional groups and a nonpolar backbone. |
| pKa (of the amine) | ~9-10 | Typical pKa for a secondary amine. |
Synthesis Strategies: A Proposed Retrosynthetic Approach
A definitive, peer-reviewed synthesis protocol for Ethyl 1-(methylamino)cyclopropanecarboxylate is not currently published. However, a logical and efficient synthetic route can be proposed based on established organic chemistry methodologies. The primary strategy would likely involve the N-methylation of a readily available precursor, Ethyl 1-aminocyclopropanecarboxylate.
Caption: Proposed synthetic pathways to Ethyl 1-(methylamino)cyclopropanecarboxylate.
Experimental Workflow: A Plausible Two-Step Synthesis
The following protocol describes a potential synthesis route from Ethyl 1-aminocyclopropanecarboxylate, a commercially available starting material. This method involves a protective group strategy to ensure selective N-methylation.
Step 1: N-Boc Protection of Ethyl 1-aminocyclopropanecarboxylate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 1-aminocyclopropanecarboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.2 eq), to the solution.
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Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 30 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. The resulting crude N-Boc protected intermediate can be purified by column chromatography on silica gel.
Step 2: N-methylation and Deprotection
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N-methylation: Dissolve the purified N-Boc protected amine (1.0 eq) in an anhydrous polar aprotic solvent like THF. Cool the solution to 0 °C and add a strong base such as sodium hydride (1.2 eq) portion-wise. After cessation of gas evolution, add methyl iodide (1.5 eq) dropwise. Allow the reaction to proceed at room temperature until completion (monitored by TLC).
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Work-up for Methylation: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Purify the N-methylated, N-Boc protected intermediate by column chromatography.
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Deprotection: Dissolve the purified intermediate in DCM and add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in diethyl ether. Stir at room temperature for 1-2 hours.
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Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting crude product can be purified by recrystallization (for the salt) or column chromatography (for the free base after neutralization) to yield Ethyl 1-(methylamino)cyclopropanecarboxylate.
Spectroscopic Characterization (Predicted)
While experimental spectra for Ethyl 1-(methylamino)cyclopropanecarboxylate are not widely published, the expected key features can be predicted based on its molecular structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
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Ethyl Group: A quartet at approximately 4.1-4.2 ppm (O-CH₂) and a triplet at around 1.2-1.3 ppm (CH₃).
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Cyclopropane Protons: A complex multiplet in the upfield region, typically between 0.8 and 1.5 ppm.
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N-Methyl Group: A singlet at approximately 2.3-2.5 ppm.
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N-H Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
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Ester Carbonyl: A peak in the range of 170-175 ppm.
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Quaternary Cyclopropane Carbon (C-COOEt): A signal around 30-40 ppm.
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Cyclopropane CH₂ Carbons: Peaks in the upfield region, typically 10-20 ppm.
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O-CH₂ Carbon: A signal at approximately 60-62 ppm.
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N-CH₃ Carbon: A peak around 30-35 ppm.
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Ethyl CH₃ Carbon: A signal at roughly 14 ppm.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.
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C-H Stretch (aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.
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C=O Stretch (ester): A very strong, sharp absorption band around 1720-1740 cm⁻¹.
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C-N Stretch: A moderate absorption in the 1100-1200 cm⁻¹ region.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): Expected at m/z = 143.
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Key Fragmentation Patterns: Loss of the ethyl group (-29), loss of the ethoxy group (-45), and cleavage of the cyclopropane ring are anticipated fragmentation pathways.
Applications in Drug Development and Medicinal Chemistry
Derivatives of 1-aminocyclopropanecarboxylic acid are valuable building blocks in the synthesis of novel therapeutics. The constrained nature of the cyclopropane ring can pre-organize the conformation of a molecule, leading to enhanced binding to protein targets.
Potential Therapeutic Areas:
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Enzyme Inhibitors: The unique stereoelectronic properties of the cyclopropane ring can be exploited to design potent and selective enzyme inhibitors.
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Peptidomimetics: As a constrained amino acid analog, this scaffold can be incorporated into peptides to increase their proteolytic stability and modulate their biological activity.
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Neurological Disorders: The rigid structure can be beneficial in the design of ligands for central nervous system (CNS) receptors.
The methylamino group offers a site for further derivatization to explore structure-activity relationships (SAR) and to fine-tune the physicochemical properties of a lead compound, such as its solubility and lipophilicity.
Caption: Potential derivatization and application pathways.
Safety and Handling
A specific Safety Data Sheet (SDS) for Ethyl 1-(methylamino)cyclopropanecarboxylate is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel research chemical. Based on the functional groups present, the following hazards should be considered:
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Irritation: May cause skin, eye, and respiratory tract irritation.
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Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
Ethyl 1-(methylamino)cyclopropanecarboxylate represents a promising yet underexplored building block for medicinal chemistry. Its unique structural features, combining a strained cyclopropane ring with versatile functional groups, offer significant opportunities for the development of novel therapeutic agents. While detailed experimental data remains scarce, this guide provides a solid foundation for researchers to understand its potential synthesis, properties, and applications by drawing logical parallels with well-characterized analogous compounds. As with any novel chemical entity, all experimental work should be conducted with appropriate safety precautions and a thorough review of any available supplier information.
References
At present, there are no peer-reviewed scientific articles specifically detailing the synthesis, characterization, or application of Ethyl 1-(methylamino)cyclopropanecarboxylate (CAS 1233452-10-2 or 1233333-80-6). The information presented in this guide is a synthesis of data from chemical suppliers and established principles of organic chemistry and medicinal chemistry. For further reading on the importance of cyclopropane rings in drug discovery, the following resources are recommended:
- The Role of Cyclopropyl Group in Drug Design.Future Medicinal Chemistry. (General review articles on this topic can provide context on the importance of this chemical scaffold).
- Synthesis of Cyclopropane-Containing Molecules.Organic Letters, Journal of Organic Chemistry, etc. (Searching for synthesis of aminocyclopropanes will yield relevant synthetic methodologies).
